molecular formula C12H17NO5S B7590294 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid

4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid

Cat. No. B7590294
M. Wt: 287.33 g/mol
InChI Key: SVSGIZDKHLHGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid, also known as MSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MSB belongs to the class of sulfonamide compounds, which have been used as antibacterial, anticonvulsant, and diuretic agents. MSB has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.

Mechanism of Action

4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is upregulated in response to inflammation and is responsible for the production of prostaglandins, which are potent mediators of inflammation and pain. By inhibiting COX-2, 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has been found to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has also been found to reduce the infiltration of inflammatory cells into inflamed tissues. In addition, 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has been found to reduce pain sensitivity in various animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory disorders. 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has also been found to have a good safety profile in animal studies, with no significant adverse effects reported. However, one of the main limitations of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid is its low solubility in water, which can limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research on 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid. Another potential direction is the investigation of the potential therapeutic applications of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid in other inflammatory disorders, such as psoriasis and multiple sclerosis. Finally, the development of novel drug delivery systems for 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid could enhance its bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid involves the reaction of 3-methoxybenzylamine with butane-1,4-diol to form a diol intermediate, which is then treated with chlorosulfonic acid to form the sulfonic acid derivative. The sulfonic acid derivative is then reacted with sodium hydroxide to form the final product, 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid.

Scientific Research Applications

4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory disorders such as arthritis, colitis, and asthma. 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid reduces inflammation and pain associated with various inflammatory disorders.

properties

IUPAC Name

4-[(3-methoxyphenyl)-methylsulfamoyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-13(10-5-3-6-11(9-10)18-2)19(16,17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSGIZDKHLHGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)OC)S(=O)(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid

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